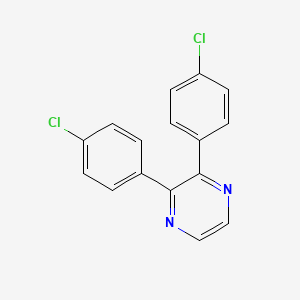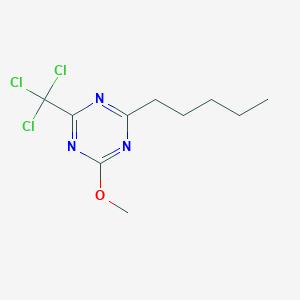![molecular formula C17H18O2 B14352489 1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene CAS No. 93651-63-9](/img/no-structure.png)
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene is an organic compound with the molecular formula C17H18O2 It is a derivative of benzene, featuring a methoxy group and a prop-1-enyl group substituted with a 4-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methoxy-4-methylbenzene and 4-methylphenol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 1-methoxy-4-methylbenzene and a suitable reagent, such as a halogenating agent.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methylphenol in the presence of a base and a catalyst, such as palladium, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene can be compared with other similar compounds, such as:
1-methoxy-4-methylbenzene: A simpler derivative with only a methoxy and methyl group.
4-methylphenol: A phenolic compound with a methyl group.
1-methoxy-4-(prop-1-en-1-yl)benzene: A related compound with a prop-1-enyl group but without the 4-methylphenoxy substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
| 93651-63-9 | |
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene |
InChI |
InChI=1S/C17H18O2/c1-14-5-9-17(10-6-14)19-13-3-4-15-7-11-16(18-2)12-8-15/h3-12H,13H2,1-2H3/b4-3+ |
InChI-Schlüssel |
ZNIKCGPQBGZKDN-ONEGZZNKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)

![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)


![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
